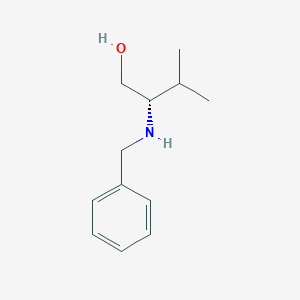

benzyl(S)-valinol

Description

Significance of Chiral Amino Alcohols in Organic Chemistry

Chiral amino alcohols are a vital class of organic compounds characterized by the presence of both amine and hydroxyl functional groups guidetopharmacology.org. Their significance in organic chemistry stems from their multifaceted roles as fundamental building blocks, particularly in the synthesis of complex organic and biomolecules, including unnatural amino acids, chiral ligands, and chiral auxiliaries fishersci.pt. These compounds are prevalent synthons in the pharmaceutical industry, with estimates suggesting that up to 50% of all pharmaceuticals contain a chiral amine moiety epa.gov.

In asymmetric catalysis, chiral amino alcohols serve as indispensable chiral ligands and auxiliaries, directing the stereochemical outcome of reactions to produce desired enantiomers guidetopharmacology.orgfishersci.ptepa.gov. The demand for enantiopure compounds in various industries, especially pharmaceuticals, underscores the importance of efficient asymmetric synthetic methodologies. While traditional chemical routes for synthesizing chiral amino alcohols often involve multiple steps, protecting groups, and expensive transition metal catalysts, biocatalytic approaches offer an attractive, environmentally benign, and highly selective alternative epa.gov.

Role of (S)-Valinol Derivatives in Chiral Induction

(S)-Valinol, the precursor to benzyl(S)-valinol, is predominantly produced as the S-isomer due to the ready availability of S-valine. Derivatives of (S)-valinol are widely utilized in chiral induction, a process where a chiral auxiliary or catalyst influences the formation of a new stereocenter in a desired configuration.

A primary application of valinol is in the preparation of chiral oxazolines, which are extensively used as ligands in asymmetric catalysis. (S)-Valinol itself has demonstrated efficacy as a potent chiral initiator in the Soai reaction, leading to high enantiomeric excesses (ee) metabolomicsworkbench.org. While (S)-valinol finds broad application, benzyl(S)-valinol's specific uses are considered more niche, notably in the synthesis of triamine ligands for β-lactone formation metabolomicsworkbench.org. The introduction of the benzyl (B1604629) group in benzyl(S)-valinol modulates its steric and electronic properties, distinguishing its behavior from that of its parent compound, (S)-valinol, and influencing stereochemical outcomes in reactions such as alkylations metabolomicsworkbench.org.

Research has shown the effectiveness of (S)-valinol derivatives in various asymmetric transformations:

Spiroborate-Catalyzed Reductions: Spiroborate esters derived from (S)-diphenyl valinol have been successfully employed as chiral catalysts in the enantioselective borane (B79455) reduction of O-benzyloxime ethers to produce primary amines with high enantiomeric purity. For instance, a catalyst derived from (S)-diphenyl valinol achieved up to 99% ee in the reduction of certain O-benzyloxime ethers.

Table 1: Enantioselectivity in Spiroborate-Catalyzed Reductions using (S)-Diphenyl Valinol Derivatives

| Substrate (O-Benzyloxime Ether) | Catalyst Loading (mol%) | Temperature (°C) | Product Amine ee (%) | Citation |

| (E)-benzyl oxime ether | 10 | 0 | Up to 99 | |

| (Z)-ethanone oxime ethers | 15 | Not specified | Up to 99 | |

| 4-CF3 substituted benzyl oxime | 10 | 0 | 99 |

Aldol (B89426) Reactions: A novel prolinethioamide compound synthesized from L-proline and L-valinol has proven to be an active organocatalyst for direct aldol reactions. It facilitates the reaction of various aldehydes with ketones, achieving high enantioselectivity. For example, the reaction of 2-nitrobenzaldehyde (B1664092) with acetone (B3395972) yielded up to 96% ee, while 3-nitrobenzaldehyde (B41214) with cyclohexanone (B45756) demonstrated excellent diastereoselectivity (anti/syn: 99/1) and 99% ee.

Table 2: Enantioselectivity and Diastereoselectivity in Aldol Reactions Catalyzed by Proline-Valinol Thioamide

| Aldehyde | Ketone | Catalyst Loading (mol%) | Enantiomeric Excess (ee) | Diastereoselectivity (anti/syn) | Citation |

| 2-nitrobenzaldehyde | Acetone | 2 | Up to 96% | Not specified | |

| 3-nitrobenzaldehyde | Cyclohexanone | 2 | 99% | 99/1 |

Palladium-Catalyzed Allylation: (S)-Valinol has been utilized in the preparation of C2-symmetrical, enantiopure 2,6-di[1-(1-aziridinyl)alkyl]pyridines (DIAZAPs). These compounds serve as effective ligands in palladium-catalyzed allylation reactions of carbanions, achieving almost quantitative yields and up to 99% enantiomeric excess.

Table 3: Enantioselectivity in Palladium-Catalyzed Allylation using (S)-Valinol Derived Ligands

| Substrate (Enolate) | Ligand Derivative | Enantiomeric Excess (ee) | Citation |

| Malonate, phenyl-, and benzylmalonate dimethyl esters with 1,3-diphenyl-2-propenyl ethyl carbonate | DIAZAPs (from (S)-valinol) | Up to 99% |

Heterogeneous Catalysis: (S)-Valinol has also been immobilized on SBA-15 nanoporous silica (B1680970) to create chiral heterogeneous ligands. These materials have been applied in Cu-catalyzed asymmetric allylic oxidation of alkenes, yielding allylic esters with moderate enantiomeric excess and good yields.

Historical Context of Benzyl(S)-Valinol Utilization in Research

The utility of chiral amino alcohols in asymmetric synthesis has a rich history, evolving significantly over decades. Early demonstrations of their importance include the work by Oguni and Omi in 1984, who reported the use of (S)-leucinol as a ligand in the diethylzinc (B1219324) addition to aldehydes, achieving moderate enantioselectivity. This marked an early recognition of amino alcohols as effective chiral promoters.

Before the widespread adoption of catalytic methods, stoichiometric quantities of oxazaborolidines, generated in situ from borane and β-amino alcohols, were employed for the enantioselective reduction of ketones. The pioneering work of Corey and others later introduced catalytic versions of these reactions, significantly advancing the field of asymmetric catalysis.

While the specific historical milestones for benzyl(S)-valinol as an isolated compound are less pronounced compared to the broader class of (S)-valinol derivatives, its emergence is rooted in the continuous exploration of amino alcohol scaffolds for enhanced chiral control. Its synthesis, typically involving the benzylation of (S)-valinol, reflects a strategic modification to fine-tune steric and electronic properties for specific catalytic applications metabolomicsworkbench.org. The development of (S)-valinol-derived chiral phosphine (B1218219) derivatives for metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions, further illustrates the ongoing research into expanding the utility of these versatile chiral auxiliaries. The "niche" applications of benzyl(S)-valinol highlight a progression towards specialized chiral reagents tailored for particular synthetic challenges metabolomicsworkbench.org.

Structure

3D Structure

Properties

CAS No. |

42807-42-1 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(2S)-2-(benzylamino)-3-methylbutan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3/t12-/m1/s1 |

InChI Key |

HQUYDMGPGDLNJM-GFCCVEGCSA-N |

Isomeric SMILES |

CC(C)[C@@H](CO)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(CO)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl S Valinol and Its Precursors

Stereoselective Synthesis of (S)-Valinol from L-Valine

(S)-Valinol, also known as (2S)-2-amino-3-methylbutan-1-ol, is an amino alcohol commonly produced from the naturally abundant L-valine (S-valine). wikipedia.org The (S)-configuration is largely preserved during its synthesis due to the chirality of the starting material. wikipedia.org

The primary method for synthesizing (S)-valinol involves the reduction of the carboxylic acid group of L-valine to an alcohol. Strong reducing agents are typically employed for this transformation.

Table 1: Reductive Agents for (S)-Valinol Synthesis

| Reducing Agent | Solvent | Yield (%) | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF) | 81 | wikipedia.orgorgsyn.org |

| Sodium Borohydride (B1222165) (NaBH₄) and Iodine (I₂) | Dry Tetrahydrofuran (THF) | 90 | wikipedia.orgrsc.org |

One established procedure involves adding L-valine to a suspension of sodium borohydride in dry tetrahydrofuran under a nitrogen atmosphere. rsc.org The reaction mixture is cooled to 0°C, and a solution of iodine in tetrahydrofuran is slowly added. rsc.org After the brownish color of the solution disappears, the mixture is warmed to room temperature and then refluxed for 48 hours. rsc.org Unreacted sodium borohydride is quenched with methanol, and the solvent is evaporated. rsc.org The resulting precipitate is dissolved in aqueous potassium hydroxide (B78521) (20%) and stirred, followed by extraction with dichloromethane (B109758). rsc.org Drying the organic layer over anhydrous magnesium sulfate (B86663) and evaporating the solvent yields (S)-valinol. rsc.org This method has been reported to achieve a 90% yield. rsc.org

Alternatively, lithium aluminum hydride can be used to reduce L-valine, yielding (L)-valinol in 81% yield. orgsyn.org

The inherent enantiopurity of L-valine, a commercially available α-amino acid, is a key factor in ensuring the high enantiomeric purity of the resulting (S)-valinol. wikipedia.orgrsc.org The reduction methods described typically preserve the stereochemistry at the chiral center. u-tokyo.ac.jp

Beyond chemical reduction, biocatalytic strategies employing ω-transaminases have been developed to produce optically pure valinol. nih.govacs.org These enzymatic transformations can achieve high enantiomeric excess (ee) values, often greater than 99%. nih.govacs.org For instance, ω-transaminases can facilitate the reductive amination of prochiral hydroxy ketones in organic solvents like methyl tert-butyl ether (MTBE) or in aqueous media (e.g., phosphate (B84403) buffer), using amine donors such as 2-propyl amine or alanine. nih.gov These methods have demonstrated conversions of 94% to 99% with excellent optical purity (>99% ee) for (S)-valinol, even at high substrate concentrations. nih.gov

Reductive Transformations of L-Valine Carboxylic Acid Functionality

Benzylation Protocols for (S)-Valinol

The synthesis of benzyl(S)-valinol involves the introduction of a benzyl (B1604629) group to (S)-valinol.

The most straightforward method for synthesizing benzyl(S)-valinol is the direct alkylation of (S)-valinol. This nucleophilic substitution reaction typically utilizes benzyl halides, such as benzyl bromide or benzyl chloride, as the benzylating agents.

Table 2: Direct Benzylation of (S)-Valinol

| Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Benzyl Bromide | Sodium Carbonate | Ethyl Acetate (B1210297) or Dichloromethane | 70-80 | 50-65 | |

| Benzyl Chloride | Base (e.g., NaOH) | - | - | - |

The reaction is generally performed under basic conditions, for example, in the presence of sodium carbonate or sodium hydroxide. Polar aprotic solvents like ethyl acetate or dichloromethane are suitable for these reactions, enhancing the solubility of reactants without hydrolyzing the benzyl halide. Elevated temperatures, typically between 70°C and 80°C, are often employed. Under these conditions, moderate yields, ranging from 50% to 65%, can be achieved.

Protecting groups may be employed during the synthesis of benzyl(S)-valinol to prevent undesired side reactions. While the direct benzylation of (S)-valinol primarily targets the hydroxyl group, the amino group is also nucleophilic and could potentially undergo N-benzylation.

The carbobenzyloxy (Cbz) group, also known as benzyloxycarbonyl (Z), is a common protecting group for amines. masterorganicchemistry.com It can be installed and removed under relatively mild conditions. masterorganicchemistry.com

In the broader context of valinol synthesis, Cbz protection has been utilized for the amino group of L-valine. google.com A process for preparing enantiomerically enriched amino alcohols involves protecting the amino group of (S)-valine with a Cbz group by reacting it with benzyl chloroformate in the presence of a base like sodium carbonate. google.com This yields N-Cbz-L-valine. google.comnih.gov The Cbz N-protected valine can then be esterified and subsequently reduced with a borohydride reducing agent to form Cbz N-protected valinol. google.com Finally, the Cbz protecting group is typically removed by palladium-catalyzed hydrogenation to obtain free (S)-valinol. masterorganicchemistry.comgoogle.com This sequence demonstrates the utility of the Cbz group in protecting the amino functionality during synthetic transformations leading to (S)-valinol. While the search results indicate that Cbz protecting groups may be employed to prevent side reactions during benzyl(S)-valinol synthesis , specific detailed schemes for using Cbz to protect the amino group of (S)-valinol for selective O-benzylation to form benzyl(S)-valinol are not explicitly provided within the search results.

Strategic Application of Protecting Groups in Benzylation

N-Boc and N-Tosyl Protection Variants

In the synthesis of valinol derivatives, the amino group often requires protection to prevent undesired side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the amino moiety. L-valinol can be converted into N-Boc-valinol by reacting the amino group with di-tert-butyl dicarbonate. rsc.org N-Boc-L-valinol (PubChem CID: 7021464) serves as a crucial intermediate in various synthetic pathways, allowing for selective deprotection under acidic conditions. uni.lufengchengroup.comnih.govsigmaaldrich.com

While N-Boc protection is frequently utilized, N-Tosyl protection (using p-toluenesulfonyl chloride) has also been explored, particularly in the context of preparing β-aminophosphine derivatives from L-valinol. This involves protecting the amino group with Boc, followed by esterification with p-toluenesulfonyl chloride to yield a tosylate intermediate, which is then subjected to phosphinylation. rsc.org However, direct application of N-Tosyl protection specifically for the O-benzylation of valinol to form benzyl(S)-valinol is less commonly detailed in the provided literature.

Catalytic Systems in O-Benzylation Reactions

The direct synthesis of benzyl(S)-valinol typically involves the benzylation of (S)-valinol using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. This nucleophilic substitution reaction commonly proceeds in polar aprotic solvents such as ethyl acetate or dichloromethane at elevated temperatures, generally yielding moderate results (50-65%).

While the provided information mentions the use of "catalyst loadings (e.g., 5% perchloric acid)" in the context of optimizing general benzylation reactions, specific catalytic systems for the O-benzylation of the hydroxyl group of (S)-valinol to selectively form benzyl(S)-valinol are not extensively detailed in the search results. The literature primarily highlights the direct alkylation under basic conditions.

Process Optimization for Reaction Efficiency and Yield

Optimization strategies for the synthesis of benzyl(S)-valinol focus on maximizing reaction efficiency and yield. Key parameters include adjusting molar ratios of reactants, reaction temperature, and, where applicable, catalyst loadings. For instance, in the benzylation step, optimizing molar ratios (e.g., a 4:1 substrate-to-benzylating agent ratio) and temperature (e.g., 130°C for benzylation) has been suggested to enhance yields. The choice of solvent also plays a crucial role; ethyl acetate, for example, is favored for its ability to enhance reactant solubility without hydrolyzing the benzyl halide.

Advanced Synthetic Routes to Chiral Benzyl(S)-Valinol Derivatives

Advanced synthetic routes aim to achieve higher efficiency, stereoselectivity, and broader applicability in preparing chiral benzyl(S)-valinol derivatives.

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic approaches are increasingly employed for the stereoselective synthesis of chiral amino alcohols, including (S)-valinol, due to their high stereoselectivity and environmentally benign reaction conditions. nih.govsci-hub.seuniovi.esrsc.org Optically pure (S)-valinol (with enantiomeric excess >99%) has been successfully prepared using various ω-transaminases from corresponding prochiral hydroxy ketones. sci-hub.seresearchgate.netresearchgate.net These enzymatic transformations can be conducted in aqueous or organic media, even at high substrate concentrations, leading to high conversions and excellent optical purity. researchgate.net Biocatalysis offers a powerful alternative to conventional organic synthesis, often eliminating the need for tedious protection/deprotection steps and providing high stereoselectivity. nih.govsci-hub.se

Isolation and Purification Techniques for Enantiomerically Pure Benzyl(S)-Valinol

Achieving enantiomerically pure benzyl(S)-valinol is crucial for its applications in asymmetric synthesis. Common purification techniques include column chromatography and recrystallization. For instance, crude (S)-valinol/CO2 complex, a precursor in some valinol syntheses, can be purified by treatment with tert-butyl methyl ether (TBME) to remove impurities, followed by heating under reduced pressure and distillation to yield product with greater than 99.8% purity. google.com

In cases where diastereomeric mixtures are formed, such as in the synthesis of certain chiral ligands or derivatives, separation can be achieved through techniques like crystallization or chromatography. diva-portal.org The bright yellow color of some acylated heterocycles derived from (S)-valinol can also facilitate analysis and purification. orgsyn.org

Chromatographic Resolution Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are indispensable tools for both analytical assessment and preparative separation of enantiomers. Chiral HPLC is frequently employed to confirm the (S)-configuration and to resolve enantiomers, often utilizing cellulose-based columns.

For the analysis and determination of enantiomeric purity of amino alcohols, including valinol, precolumn derivatization methods are often employed to enhance detection and separation efficiency. For instance, a sensitive chiral HPLC method has been developed for aliphatic primary amino alcohol isomers using o-phthaldialdehyde/mercaptoethanol (OPA/MERC) precolumn derivatization. Excellent enantioseparation, with a resolution greater than 2.0, was achieved on a Chiralcel OJ-3R column. The mobile phase comprised a binary mixture of 20 mM ammonium (B1175870) formate (B1220265) solution and acetonitrile (B52724) (75:25; v/v), with analyses performed at a flow rate of 1.0 mL/min and a column temperature of 40°C. Fluorescence detection was set at an excitation wavelength of 345 nm and an emission wavelength of 450 nm. This method was successfully applied to determine D-valinol content in commercially available L-valinol samples, highlighting its utility for assessing the enantiomeric purity of amino alcohol precursors. nih.gov

Another approach for the resolution of α-amino acid derivatives, which can serve as precursors or related compounds, involves normal phase liquid chromatography using a chiral amide bonded-silica gel stationary phase, specifically N-acetyl-L-valyl-aminopropyl-silanized silica (B1680970) (AVA phase). This method enables the direct resolution of racemates of α-amino acid derivatives. tandfonline.com Similarly, the optical resolution of D- and L-amino acid derivatives has been achieved by silica gel liquid chromatography utilizing a chiral additive, N-acetyl-L-valine tert-butylamide, in a nonaqueous phase. acs.orgacs.org

In the context of synthesizing complex chiral ligands, (S)-valinol has been used as a precursor for oxazolidinone derivatives. The diastereomeric mixtures obtained during such syntheses can be separated by preparative Thin-Layer Chromatography (TLC) using eluent systems like pentane:EtOAc (90:10), allowing for the isolation of major and minor diastereomers. acs.org

Table 1: Representative Chromatographic Conditions for Amino Alcohol Resolution

| Compound Class/Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Temperature | Detection Method | Resolution (Rs) | Reference |

| Aliphatic Primary Amino Alcohols (as OPA/MERC derivatives) | Chiralcel OJ-3R | 20 mM Ammonium Formate:Acetonitrile (75:25, v/v) | 40°C | Fluorescence | > 2.0 | nih.gov |

| α-Amino Acid Derivatives | N-acetyl-L-valyl-aminopropyl-silanized silica (AVA) | Normal Phase (specifics vary) | Not specified | Not specified | Not specified | tandfonline.com |

| Amino Acid Derivatives | Silica gel with N-acetyl-L-valine tert-butylamide additive | Non-aqueous phase (e.g., Chloroform in n-hexane containing 14.02 mM additive) | Not specified | UV (265 nm) | Variable | acs.org |

| Oxazolidinone derivatives from (S)-valinol | Silica gel (preparative TLC) | Pentane:EtOAc (90:10) | Ambient | Not specified | Diastereomer separation | acs.org |

Recrystallization Strategies for Enhanced Enantiomeric Excess

Recrystallization is a powerful and often cost-effective method for purifying and enhancing the enantiomeric excess (ee) of chiral compounds, including benzyl(S)-valinol and its precursors. This technique relies on differences in solubility between enantiomers or, more commonly, between diastereomeric salts or complexes formed with a chiral resolving agent. researchgate.netrsc.org

For instance, the enantiomeric purity of α-amino acid benzyl esters, which are closely related to amino alcohol precursors, can be significantly improved through recrystallization of their p-toluenesulfonate salts. In one study, L-amino acid benzyl esters, including valine benzyl ester, were prepared with high enantiomeric excess (95.7% ee for valine benzyl ester) when the preparation was accomplished in refluxing cyclohexane (B81311). The crude ester was then precipitated as a pure solid from a solution of p-toluenesulfonic acid in ethyl acetate, demonstrating the effectiveness of recrystallization in achieving high purity. unimi.it

Recrystallization has also been successfully applied to enhance the enantiomeric ratio of mono-acetate products derived from N-protected serinol (a related amino alcohol). For example, N-Ts-serinol mono-acetate, initially obtained with an enantiomeric ratio of 90:10, yielded a single enantiomer in 60% yield after recrystallization from an EtOAc-hexane mixture. nih.gov

The principle of preferential crystallization can be exploited for the enantiomeric resolution of certain amino acid derivatives. This method involves the selective crystallization of one enantiomer from a supersaturated solution of a racemic mixture or a scalemic mixture. For example, preferential crystallization has been investigated for the enantiomeric resolution of valine benzyl ester p-toluenesulfonate. unimi.it

Even for compounds with low initial enantiomeric excess, recrystallization can lead to substantial enrichment. For example, a solution of proline with very high ee (85-99% ee) was obtained from proline with low ee (10% ee) by stirring a suspension in CHCl3 containing 1% EtOH at 0°C, followed by filtration. This unusual phenomenon suggests that certain solvent systems can selectively enrich one enantiomer in solution during the dissolution and crystallization process. tohoku.ac.jp Similarly, simple recrystallization of N-Fmoc α-amino acid tert-butyl esters has been shown to improve their optical purity. researchgate.net

Table 2: Recrystallization Strategies for Enantiomeric Enhancement

| Compound Class/Derivative | Recrystallization Solvent System | Initial ee/er | Final ee/er | Yield (of enriched product) | Reference |

| Valine Benzyl Ester p-Toluenesulfonate | Ethyl acetate | Not specified | 95.7% ee | Not specified | unimi.it |

| N-Ts-serinol mono-acetate | EtOAc-hexane | 90:10 er | Single enantiomer | 60% | nih.gov |

| Proline | CHCl3 containing 1% EtOH | 10% ee | 85-99% ee | Not specified | tohoku.ac.jp |

| N-Fmoc α-Amino Acid tert-Butyl Esters | Not specified | Scalemic | Improved | Not specified | researchgate.net |

Benzyl S Valinol As a Chiral Auxiliary in Stereoselective Transformations

Foundation of Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are enantiomerically pure compounds that are temporarily linked to an achiral substrate to influence the stereochemical outcome of a reaction. uni.lu This strategy leverages the inherent chirality of the auxiliary to create a diastereofacial bias in the substrate, directing the approach of an electrophile or nucleophile to a specific face. wikipedia.org For this process to be synthetically practical, the chiral auxiliary must be introduced prior to the stereoselective reaction and subsequently removed under mild conditions, ideally without compromising the stereochemical integrity of the newly formed chiral center. uni.luwikipedia.orgfishersci.ch

Benzyl(S)-valinol, with its (S)-configuration, serves as a robust chiral director. Its utility often stems from its ability to form metal-chelated transition states, which are crucial for effective asymmetric induction. sigmaaldrich.com The design of such systems dictates that a significant energy difference (e.g., >1 kcal/mol) exists between competing transition states to achieve high stereoselection (e.g., >95:5 kinetic diastereoselectivity). wikipedia.org

Application in Asymmetric Alkylation Reactions

Asymmetric alkylation reactions of enolate ions are fundamental carbon-carbon bond-forming reactions in organic synthesis, providing a predictable and reliable route to stereochemically complex molecules. fishersci.ch Benzyl(S)-valinol and its derivatives play a crucial role in achieving high stereocontrol in these transformations. wikipedia.org

Imide Enolate Alkylations Derived from Benzyl(S)-Valinol

N-acyl oxazolidones, which can be derived from (S)-valinol, are prominent chiral auxiliaries in asymmetric alkylation reactions. wikipedia.orgsigmaaldrich.com The formation of their corresponding lithium or sodium enolates proceeds with high stereoselectivity, often exceeding a 100:1 enolization stereoselectivity. sigmaaldrich.com These enolates react in a highly diastereoselective manner with various electrophiles. The resulting diastereomeric alkylation products are frequently separable by liquid chromatography, yielding products with greater than 99:1 diastereomeric purity. sigmaaldrich.com

The following table illustrates typical diastereoselectivity values observed in the alkylation of valinol-derived imide enolates with different alkylating agents:

| Alkylating Agent | Diastereomeric Ratio (dr) | Reference |

| Benzyl (B1604629) Bromide | >120:1 (for (S)-valinol-derived imide) | sigmaaldrich.com |

| Methyl Iodide | Less stereoselective than bulkier halides | sigmaaldrich.com |

Diastereoselectivity Control in Carbon-Carbon Bond Formation

The high diastereoselectivity observed in valinol-derived imide enolate alkylations is primarily attributed to the formation of a metal-chelated (Z)-enolate. sigmaaldrich.com In this model, the diastereoface selection is dictated by the C4-substituent on the oxazolidone ring, which effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. sigmaaldrich.com

The structure of the electrophile significantly influences the reaction stereoselectivity. Generally, "small" alkyl halides tend to be less stereoselective than their more sterically demanding counterparts. fishersci.chsigmaaldrich.com For instance, alkylation with benzyl bromide typically yields higher stereoselectivity compared to methyl iodide. sigmaaldrich.com Furthermore, sodium enolates can exhibit superior diastereoselectivities (e.g., 20:1) compared to lithium enolates, particularly with activated electrophiles, due to their ability to react at lower temperatures. fishersci.chsigmaaldrich.com

Beyond enolate alkylations, valinol derivatives have been employed in other diastereoselective carbon-carbon bond formations, such as the addition of organometallic reagents to imines. fishersci.fi A valinol derivative was also utilized as a chiral template to induce chelation control in heteroconjugate addition reactions involving alkyls and alkynyls, leading to diastereoselective C=C bond formation. epa.gov

Comparative Analysis with Other Chiral Auxiliaries in Alkylations (e.g., (S)-Leucinol Analogues)

While valinol-derived auxiliaries are effective, comparative studies highlight the impact of side-chain topology on stereocontrol. For example, (S)-leucinol derivatives, possessing a branched isobutyl side chain, have been shown to outperform benzyl(S)-valinol derivatives in certain asymmetric alkylation reactions, achieving superior stereocontrol. wikipedia.org This suggests that the specific steric and electronic properties conferred by the auxiliary's side chain are critical in dictating the transition-state geometry and, consequently, the stereochemical outcome. In contrast, auxiliaries like prolinol, with their cyclic structure, introduce rigidity that can alter transition-state geometries in catalysis. wikipedia.org

Utilization in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the stereocontrolled synthesis of β-hydroxy carbonyl compounds. wikipedia.org While (S)-valinol itself has been noted as a strong chiral initiator in the Soai reaction, leading to high enantiomeric excess, the direct application of benzyl(S)-valinol specifically in general asymmetric aldol reactions is less extensively documented in the provided literature. wikipedia.org

However, valinol-derived auxiliaries, including those forming N-acyl oxazolidones, are widely recognized for their utility in stereocontrolled aldol reactions. wikipedia.orgsigmaaldrich.comfishersci.ca These auxiliaries facilitate highly stereoregulated aldol condensations, which are crucial for constructing complex molecular architectures. wikipedia.org For instance, N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a different benzyl-containing chiral auxiliary, has demonstrated good diastereoselectivity (73:27 - 97:3) in aldol reactions with aryl aldehydes, often yielding the 'Evans syn' aldol product through a non-chelated transition state. wikipedia.org This illustrates the broader principle of benzyl-substituted chiral auxiliaries in aldol chemistry, even if not directly featuring benzyl(S)-valinol.

Role in Asymmetric Reductions of Carbonyl and Imine Functionalities

Asymmetric reductions of carbonyl and imine functionalities are vital for synthesizing enantiopure alcohols and primary amines, which are prevalent in pharmaceuticals and agrochemicals. nih.govnewdrugapprovals.orgwikipedia.org Benzyl(S)-valinol derivatives contribute to these transformations, often as components of chiral catalysts or auxiliaries.

Oxazaborolidines, frequently derived from 1,2-amino alcohols like valinol, act as effective chirality transfer reagents in the borane-mediated reduction of carbonyl and imine groups. nih.gov While stoichiometric amounts of the oxazaborolidine are sometimes required for high enantioselectivity in the reduction of oxime ethers, newer developments have introduced truly catalytic systems. nih.gov For instance, stable enantiopure spiroborate esters derived from 1,2-amino alcohols have been reported as catalysts for the asymmetric reduction of oxime ethers, achieving excellent enantioselectivity, often ranging from 83% to 99%. nih.gov

Valinol or (S)-tert-leucinol-derived methyl- or TMS-protected amino ethers have also been employed as chiral auxiliaries in asymmetric synthesis, particularly benefiting from their capacity to form chelates with zinc chloride. uni.lu This chelation facilitates reactions such as the asymmetric alkylation of zinc enamides with ethylene (B1197577) and the reduction of cyclic imines, proceeding with high yields and selectivities. uni.lu

Furthermore, amino alcohol-derived chiral auxiliaries, including those related to valinol, are used in asymmetric reductive amination of benzylic ketones. These auxiliaries can be easily removed by mild periodic oxidants, yielding optically active primary β-arylamines with high enantiomeric purity (up to 97% ee).

Spiroborate Ester Catalysts Derived from Diphenylvalinol and Related Systems

Spiroborate esters derived from non-racemic 1,2-amino alcohols, including derivatives of valinol like (S)-diphenylvalinol, have been developed as effective chiral catalysts in asymmetric reductions. nih.gov, nih.gov, google.com These catalysts are air- and moisture-stable crystalline compounds. nih.gov

For instance, spiroborate esters formed from (S)-diphenylvalinol and ethylene glycol have shown excellent enantioselectivity in the borane-mediated reduction of ketones. nih.gov, nih.gov These catalysts facilitate the production of optically active alcohols in high chemical yields, often achieving up to 99% enantiomeric excess (ee) with catalyst loadings as low as 10%. google.com

A notable example involves the use of a spiroborate ester derived from (S)-diphenylvalinol as a chiral catalyst for the borane-mediated enantioselective reduction of O-benzyl ketoxime ethers. nih.gov, acs.org, nih.gov This method has successfully yielded enantiopure primary amines, including those with heterocyclic and heteroaromatic rings. nih.gov, acs.org

Table 1: Enantioselective Reduction of O-Benzyl Ketoximes with (S)-Diphenylvalinol-Derived Spiroborate Catalyst

| Substrate (O-Benzyl Ketoxime) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Acetophenone (B1666503) O-benzyl oxime | 10 | Dioxane | 0 | Complete | Up to 99 |

| 3-pyridyl-derived O-benzyl ketoxime ether | 30 | Dioxane | 10 | 75 | 98 |

| 1-(4-pyridyl)ethanone O-benzyl oxime | 30 | Dioxane | 10 | 84 | 99 |

| (E)- and (Z)-O-benzyloxime ethers | 15 | THF | Not specified | Good | Up to 99 |

Note: Data compiled from various studies on spiroborate-catalyzed reductions. nih.gov, nih.gov, figshare.com, uc.pt

Enantioselective Borane-Mediated Reductions of O-Benzyloxime Ethers

Benzyl(S)-valinol and its derivatives play a crucial role in enantioselective borane-mediated reductions, particularly for O-benzyloxime ethers. This process provides a direct route to non-racemic primary amines, which are important intermediates in the synthesis of pharmaceuticals and other chiral compounds. nih.gov

Early studies on the borane-mediated reduction of O-benzyl ketoximes using in situ generated B-H oxazaborolidine complexes from (S)-diphenylvalinol showed moderate enantioselectivity. For example, the reduction of acetophenone O-benzyl oxime with 10 mol% of the (S)-diphenylvalinol oxazaborolidine resulted in (S)-1-phenylethanamine with 52% ee. nih.gov, nih.gov, uc.pt However, increasing the catalyst amount to 1 equivalent significantly improved the selectivity to 93% ee. nih.gov

More recently, the use of stable spiroborate esters derived from (S)-diphenylvalinol has enabled truly catalytic and highly enantioselective borane (B79455) reductions of O-benzyloxime ethers. nih.gov These spiroborate catalysts have achieved up to 99% ee in the conversion of O-benzyl ketoximes to the corresponding primary amines, even at low catalyst loadings (e.g., 10-15 mol%). nih.gov, nih.gov, figshare.com, uc.pt The stereoselectivity in these reactions can be influenced by the solvent, with dioxane and tetrahydrofuran (B95107) (THF) often yielding high enantiomeric purities. nih.gov, uc.pt

Application in Cycloaddition Reactions

Chiral auxiliaries, including those derived from amino alcohols, are employed in cycloaddition reactions to control the stereochemical outcome. sfu.ca

Diels-Alder Reactions

Chiral auxiliaries are frequently used in Diels-Alder reactions to induce stereoselectivity. sigmaaldrich.com, nih.gov While the direct application of benzyl(S)-valinol as a chiral auxiliary in Diels-Alder reactions is not extensively detailed in the provided search results, related valinol-derived systems and other amino alcohol-derived auxiliaries have been explored. For instance, chiral acetals derived from amino alcohols have been evaluated as chiral auxiliaries in Diels-Alder reactions, demonstrating high stereochemical induction in some cases, such as in the diethylaluminum chloride-promoted Diels-Alder reaction of an acrylate (B77674) derivative with cyclopentadiene. sfu.ca Other aminoindanol-derived oxazolidinones have also been shown to be effective chiral auxiliaries for Diels-Alder reactions, achieving high endo/exo ratios and endo diastereoselectivities. nih.gov

[3+2] Cycloaddition Processes

Chiral auxiliaries have also been applied in [3+2] cycloaddition reactions to achieve stereocontrol. While specific detailed research findings directly linking benzyl(S)-valinol to [3+2] cycloaddition processes are not available in the provided search results, the general principle of using chiral auxiliaries to influence the stereochemical course of such reactions is well-established in asymmetric synthesis. sfu.ca

Integration in Other Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Chiral auxiliaries play a significant role in various carbon-carbon and carbon-heteroatom coupling reactions by guiding the formation of new stereocenters.

Nucleophilic Additions to Azomethine Derivatives

Benzyl(S)-valinol and its derivatives, particularly imines formed with aldehydes, have proven highly effective as chiral auxiliaries in nucleophilic addition reactions to azomethine (C=N) derivatives. These reactions are crucial for the asymmetric synthesis of chiral amines, which are prevalent motifs in pharmaceuticals and natural products. fishersci.cafishersci.comcenmed.comthegoodscentscompany.com

A key strategy involves the condensation of aldehydes with (S)-valinol or its O-trimethylsilyl ether to form chiral imines. These imines then undergo nucleophilic attack by various organometallic reagents, including Grignard reagents, organolithium, and zincate reagents. fishersci.cacenmed.com The regioselectivity of these additions can be influenced by the nature of the organometallic reagent. For instance, primary alkylmagnesium halides have been observed to add preferentially at the nitrogen atom, leading to tertiary amines. In contrast, other Grignard reagents (e.g., methyl, isopropyl, benzyl, allyl, vinyl, phenyl), organolithium, and zincate reagents predominantly add at the carbon atom of the C=N double bond, yielding secondary amines as the main or exclusive regioisomers. fishersci.cacenmed.com

A notable feature of these reactions when utilizing O-(trimethylsilyl)valinol as an auxiliary is the achievement of excellent or even perfect diastereoselectivity, often proceeding via si face attack. fishersci.cacenmed.com This superior asymmetric induction, compared to valine esters, is attributed to the lower basicity of the oxygen atom in the trimethylsilyl-protected auxiliary, which influences the transition state geometry. fishersci.cacenmed.com

Detailed research findings demonstrate the effectiveness of this approach:

| Imine Precursor (Aldehyde) | Chiral Auxiliary | Nucleophile | Product Type | Diastereoselectivity (d.e.) / Enantioselectivity (e.e.) | Yield | Reference |

| Pyridine-2-carbaldehyde | (S)-O-TMS-valinol | Organometallic reagents (RMgX, RLi, RZnX) | (S,S)-amino alcohols (C-alkylation) | Excellent to perfect diastereoselectivity | N/A | fishersci.cacenmed.com |

| 2-Pyrroleimines | (S)-valinol | Organometallic reagents (Li, Mg, Zn) | N-substituted-1-(2-pyrrolyl)alkylamines | High diastereoselectivities | High | wikipedia.orgamericanelements.com |

| Benzaldehyde | (S)-valinol | Chloromethyllithium | 2-(2-pyridyl)aziridines (via imine) | N/A | N/A | wikipedia.org |

| Benzaldehyde | (S)-valinol | Allyl bromide / iodide | Homoallylic amines (Barbier conditions) | Good diastereoselectivities | Good | fishersci.dk |

| Aromatic/Aliphatic Imines | (S)-valinol | Allyl bromide / Zinc | Homoallylic amines | Up to 100% d.e. | N/A | fishersci.comthegoodscentscompany.com |

The auxiliary can be subsequently removed, typically by oxidative cleavage, to furnish the desired enantiopure amines. fishersci.cacenmed.comwikipedia.org

Asymmetric Allylation Reactions

Asymmetric allylation reactions, involving the formation of new carbon-carbon bonds with high stereocontrol, represent another significant application area for benzyl(S)-valinol and its derivatives as chiral auxiliaries or ligands. These reactions are crucial for synthesizing homoallylic amines and other chiral building blocks. fishersci.comthegoodscentscompany.comwikipedia.orgfishersci.fi

Research has shown that imines derived from (S)-valinol and (S)-valine methyl ester can undergo highly diastereoselective allylation reactions. For instance, the reaction of aromatic and aliphatic imines with allyl bromide in the presence of zinc in tetrahydrofuran (THF) has been reported to yield homoallylic amines with impressive diastereoisomeric excesses, reaching up to 100%. fishersci.comthegoodscentscompany.com However, it has been observed that for aromatic imines, prolonged reaction times can lead to a decrease in diastereoselectivity due to the reversibility of the allylation process. fishersci.comthegoodscentscompany.com

Beyond its direct use as an auxiliary, (S)-valinol has also been instrumental in the development of chiral ligands for metal-catalyzed asymmetric allylation reactions. An illustrative example involves the preparation of C2-symmetrical, enantiopure 2,6-di[1-(1-aziridinyl)alkyl]pyridines (DIAZAPs) starting from 2,6-pyridinedicarbaldehyde and (S)-valinol. These compounds were successfully employed as ligands in palladium-catalyzed allylation of carbanions. wikipedia.org

A summary of key findings in asymmetric allylation reactions:

| Chiral Auxiliary/Ligand Precursor | Substrate (Electrophile) | Nucleophile | Product Type | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Yield | Reference |

| (S)-valinol derived imines | Allyl bromide | Zinc | Homoallylic amines | Up to 100% d.e. (for aromatic/aliphatic imines) | N/A | fishersci.comthegoodscentscompany.com |

| (S)-valinol derived DIAZAPs (ligand) | 1,3-diphenyl-2-propenyl ethyl carbonate | Enolates of malonate, phenyl-, benzylmalonate dimethyl esters | Allylated products | Up to 99% e.e. | Almost quantitative | wikipedia.org |

| (S)-valinol derived thioether imine ligands | 3-acetoxy-1,3-diphenyl-1-propene | N/A | Allylic alkylation products | Up to 90% e.e. | N/A | fishersci.fi |

| (S)-valinol derived 1-allyl-2-pyrroleimines | Allylmetal reagents | N/A | Secondary amines | Highly diastereoselective | N/A | wikipedia.org |

These examples underscore the versatility and high stereocontrol achievable with benzyl(S)-valinol and its derivatives in constructing complex chiral molecules through nucleophilic additions and asymmetric allylation.

Design and Synthesis of Ligands and Catalysts Incorporating Benzyl S Valinol Scaffolds

N-Heterocyclic Carbene (NHC) Ligands Derived from Benzyl(S)-Valinol

N-Heterocyclic Carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry due to their strong σ-donating ability and remarkable stability. The incorporation of chiral scaffolds like benzyl(S)-valinol into NHC structures enables the development of highly enantioselective catalysts.

Synthetic Pathways to Benzimidazolium Salts

The synthesis of chiral benzimidazolium salts, which serve as precursors to NHC ligands, often involves multi-step pathways utilizing amino alcohols. A notable approach for incorporating the benzyl(S)-valinol scaffold involves the initial synthesis of a bis-benzimidazole from (±)-valinol. This bis-benzimidazole is then subjected to N-benzylation using benzyl (B1604629) bromide, introducing the benzyl groups onto the nitrogen atoms of the benzimidazole (B57391) rings. This process yields a non-C2-symmetric bis-benzimidazolium salt, where the valinol-derived backbone provides a bulky steric group on the ethylene (B1197577) bridge mdpi.com.

Another general strategy for preparing chiral benzimidazolium salts from optically pure amines (which could include benzyl(S)-valinol or its precursors) involves a sequence of aromatic substitution of 2-fluoronitrobenzene with the chiral amine, followed by reduction of the nitro group. A selective arylation of the primary amine is then achieved via a copper-catalyzed Chan-Lam coupling reaction, and finally, the diamine undergoes cyclization with HC(OMe)3 to furnish the desired chiral benzimidazolium salts orgsyn.org. These methods highlight the modularity in designing NHC precursors with precisely defined chiral environments.

Complexation with Transition Metals (e.g., Rhodium, Ruthenium, Copper, Palladium)

Chiral NHC ligands derived from amino alcohols like valinol, and subsequently N-benzylated, readily form stable complexes with various transition metals, leading to highly active and selective catalysts.

Copper (Cu): Chiral hydroxyalkyl-functionalized NHC ligands, including those originating from α-amino acids such as valinol, have been successfully employed in copper-catalyzed asymmetric reactions. These ligands facilitate highly enantioselective transformations, such as allylic alkylation and conjugate addition reactions mdpi.combeilstein-journals.org. The steric bulk contributed by the isopropyl group from valinol and the appended benzyl group on the NHC scaffold plays a significant role in defining the chiral environment around the copper center, thereby influencing the stereochemical outcome.

Rhodium (Rh): Rhodium(I) complexes featuring hydroxyalkyl-functionalized NHC ligands derived from (S)-valinol-based benzimidazolium salts have been synthesized via a one-pot deprotonation route. For instance, treating the corresponding benzimidazolium salts with [Rh(OH)(cod)]2 (cod = 1,5-cyclooctadiene) yields monodentate NHC/Rh(I) complexes in high yields mdpi.com. These rhodium complexes have demonstrated catalytic activity in reactions such as the transfer hydrogenation of acetophenone (B1666503) acs.org.

Ruthenium (Ru): Novel ruthenium(II) complexes, such as [RuCl2(NHC)(p-cymene)], have been successfully synthesized from hydroxyalkyl-substituted benzimidazolium salts that are derived from (S)-valinol. This is typically achieved using the Ag2O method, where the azolium salt reacts with Ag2O, followed by the introduction of [RuCl2(p-cymene)]2 mdpi.com. These ruthenium-NHC complexes are known for their activity in mild and chemoselective hydrogenation of ketones acs.orgtu-clausthal.de.

Palladium (Pd): Benzyl(S)-valinol-derived NHC ligands, particularly in the form of non-C2-symmetric bis-benzimidazolium salts, have proven highly effective as precursors for in-situ generated palladium catalysts. These catalytic systems exhibit remarkable efficacy in Suzuki-Miyaura cross-coupling reactions, especially for the synthesis of sterically hindered biaryls mdpi.comresearchgate.net. The robust nature of the carbene-metal bonds formed with palladium contributes to the stability and high catalytic performance of these systems nih.gov.

Stereochemical Implications in Homogeneous Asymmetric Catalysis

The inherent chirality of the benzyl(S)-valinol scaffold is paramount in dictating the stereochemical outcome of homogeneous asymmetric catalytic reactions. The (S)-configuration of the valinol backbone, coupled with the steric and electronic influence of the isopropyl and benzyl groups, creates a well-defined chiral pocket around the metal center. This chiral environment facilitates the selective formation of one enantiomer over the other.

Research findings demonstrate the high enantioselectivity achievable with these catalysts. For example, copper-catalyzed conjugate addition reactions utilizing chiral NHC ligands derived from valinol have achieved excellent enantiomeric excesses, reaching up to 96% ee in the reaction of cyclic enones with dialkylzinc reagents mdpi.com. The modular design of NHC ligands allows for fine-tuning of their steric and electronic properties, which directly translates into control over the enantioselectivity and reactivity of the resulting metal complexes mdpi.com.

The following table illustrates representative examples of enantioselectivity achieved in asymmetric catalysis using valinol-derived NHC ligands:

| Reaction Type | Metal | Ligand Scaffold (Valinol-derived NHC) | Enantiomeric Excess (ee) | Reference |

| Conjugate Addition of Cyclic Enone | Cu | Hydroxyalkyl-functionalized NHC | Up to 96% | mdpi.com |

| Asymmetric Oxidative Heck-type Reaction | Pd | Chiral β-amino alcohol-derived NHC | Up to 98% | arabjchem.org |

Chiral Phosphine-Based Ligands

Chiral phosphine (B1218219) ligands are another cornerstone in asymmetric catalysis, and the benzyl(S)-valinol scaffold offers a robust chiral platform for their synthesis. These ligands, often featuring both phosphorus and nitrogen donor atoms (P,N-ligands), provide a unique combination of electronic and steric properties for catalytic control.

Synthesis of β-Aminophosphine Derivatives

The synthesis of β-aminophosphine ligands from amino alcohols is a well-established area. For ligands incorporating the benzyl(S)-valinol scaffold, the synthesis typically involves the chemical modification of the amino alcohol. A common and versatile method involves the nucleophilic ring-opening of cyclic sulfamidates, which are themselves derived from optically pure amino alcohols like valinol. Reaction of these sulfamidates with metal diarylphosphinites yields β-aminophosphine oxides, which are subsequently reduced to the desired phosphines nih.govresearchgate.net. The strategic introduction of the benzyl group onto the nitrogen of valinol, either prior to or during the formation of the sulfamidate, would lead to the desired benzyl(S)-valinol-derived β-aminophosphine. This method allows for significant variation in the P-aryl groups, enabling the incorporation of electron-deficient, electron-rich, or sterically hindered substituents nih.gov.

Another relevant example, demonstrating the utility of the valinol scaffold in phosphine ligand synthesis, is the preparation of (S)-iPr-PHOX ((S)-2-[2-(diphenylphosphino)phenyl]-4-isopropyl-4,5-dihydrooxazole). This phosphinooxazoline ligand is synthesized by first introducing the phosphine moiety (e.g., via reaction between 2-bromobenzonitrile (B47965) and chlorodiphenylphosphine) and then forming the oxazoline (B21484) ring through a Witte-Seeliger reaction using valinol Current time information in Bangalore, IN.. While (S)-iPr-PHOX itself is not N-benzylated, it illustrates the general synthetic strategies for creating chiral phosphine ligands from valinol, which can then be adapted to include the benzyl group.

Ligand Architecture and Steric/Electronic Modulation

Chiral β-aminophosphine ligands derived from benzyl(S)-valinol are typically N,P-ligands, meaning they possess both nitrogen and phosphorus as donor atoms. This dual donor atom characteristic is crucial for generating electronic asymmetry at the metal center rsc.org. The π-acceptor character of the phosphine group effectively stabilizes the metal center in lower oxidation states, while the σ-donor ability of the nitrogen atom enhances the metal's susceptibility to oxidative addition reactions rsc.org.

The architecture of these ligands, particularly the steric bulk imparted by the isopropyl group originating from valinol and the additional steric and electronic contributions from the N-benzyl group, allows for precise modulation of the ligand's properties. The ability to vary the P-aryl groups provides further avenues for tuning the steric and electronic environment around the metal center nih.govresearchgate.net. This fine-tuning is critical for optimizing catalytic activity and enantioselectivity in various transformations beilstein-journals.orgd-nb.infolibretexts.org. The benzyl group on the nitrogen atom of the valinol scaffold introduces significant steric hindrance, which can influence the bite angle of the ligand and the accessibility of the metal center, thereby impacting the reaction pathway and stereochemical outcome.

Polyamine and Triamine Ligand Development

Polyamine and triamine ligands are a class of organic compounds characterized by multiple amine functionalities, enabling them to chelate metal ions effectively. These ligands are pivotal in asymmetric catalysis, where their chiral structure can induce selectivity in chemical reactions. Benzyl(S)-valinol finds niche applications in the synthesis of such triamine ligands, particularly for reactions involving β-lactone formation.

Ligand Design for Metal Chelation

The design of ligands incorporating valinol-derived chiral centers and benzyl groups focuses on creating specific coordination environments around a metal center, influencing the stereochemical outcome of catalytic reactions. An notable example is the enantioenriched triamine ligand, (2S,6S)-4-Benzyl-1,7-bis(trifluoromethylsulfonyl)-2,6-diisopropyl-1,4,7-triazaheptane. This ligand is synthesized in high yields from (S)-valinol and benzylamine (B48309), where the (S)-valinol contributes the chiral isopropyl group and the benzylamine introduces the benzyl moiety and additional nitrogen atoms to form the triamine scaffold. orgsyn.orgorgsyn.org

The synthesis of this triamine ligand involves a two-step process starting from (S)-valinol. Initially, (S)-valinol is converted to (S)-N-trifluoromethylsulfonyl-2-isopropylaziridine. This aziridine (B145994) then undergoes a ring-opening reaction with benzylamine to form the desired triamine. orgsyn.orgorgsyn.org This synthetic route highlights how the chiral information from valinol and the structural features of the benzyl group are integrated into a single ligand designed for metal chelation.

Applications in β-Lactone Formation

The triamine ligands incorporating valinol-derived chiral centers and benzyl groups have been successfully employed in metal-catalyzed reactions, particularly in the asymmetric synthesis of β-lactones. For instance, the Al(III)-triamine catalyst, formed in situ by reacting the aforementioned triamine ligand with trimethylaluminum (B3029685) (AlMe₃), is exceptionally effective in mediating highly enantioselective [2+2] cycloadditions. orgsyn.orgorgsyn.org These reactions, known as acyl halide-aldehyde cyclocondensations (AAC), provide a straightforward route to highly enantioenriched 4-substituted 2-oxetanones (β-lactones) from readily available acyl halides and aldehydes. orgsyn.orgorgsyn.org The resulting enantioenriched β-lactones are often pure enough for subsequent transformations without requiring further purification. orgsyn.orgorgsyn.org

The effectiveness of these catalysts is demonstrated by the high enantiomeric excesses achieved in the formation of β-lactones. For example, in the synthesis of (4S)-4-(2-phenethyl)oxetan-2-one, the Al(III)-triamine catalyst derived from (S)-valinol and benzylamine afforded the product with 92% enantiomeric excess (ee). orgsyn.org

Table 1: Representative β-Lactone Formation with Al(III)-Triamine Catalyst

| Substrate (Aldehyde) | Catalyst Loading (mol%) | Enantiomeric Excess (ee) |

| Hydrocinnamaldehyde | 20 | 92% (for (4S)-4-(2-phenethyl)oxetan-2-one) orgsyn.org |

Chiral Heterocyclic Compounds

While (S)-valinol is a common precursor for various chiral compounds, the specific incorporation of benzyl(S)-valinol scaffolds extends to the development of other chiral heterocyclic compounds, particularly N-heterocyclic carbene (NHC) ligands. These ligands are known for their strong σ-donor properties and their ability to bind firmly to various metal ions, making them valuable in transition metal-catalyzed asymmetric transformations. arabjchem.org

An example of such a ligand is 1-benzyl-3-[(S)-2-hydroxy-1-methylethyl]benzimidazol-2-ylidene, which is derived from an (S)-valinol-based benzimidazolium salt. mdpi.com The synthesis of hydroxyalkyl-functionalized benzimidazolium salts, which serve as precursors for these NHC ligands, can start from commercially available chiral β-amino alcohols, including those derived from (S)-valinol. mdpi.com The benzyl group is introduced during the synthesis of the benzimidazolium salt, often via reaction with benzyl chloride or benzhydryl bromide. mdpi.com These chiral NHC ligands, incorporating both the valinol-derived stereocenter and a benzyl group, have been utilized in the formation of various metal complexes, such as those with ruthenium(II) and rhodium(I), for applications in asymmetric catalysis. arabjchem.orgmdpi.com

Flavinium Salts as Oxidation Catalysts

Flavinium salts, inspired by the enzymatic functions of flavin-dependent monooxygenases, have emerged as attractive organocatalysts for chemoselective oxygenation reactions. researchgate.net Chiral flavinium salts incorporating valinol-derived scaffolds have been synthesized and investigated for their catalytic activity in hydrogen peroxide (H₂O₂) oxidations. researchgate.netlookchem.com

Specifically, chiral N-1,N-10-ethylene-bridged flavinium salts with a stereogenic center derived from L-valinol have been prepared. researchgate.net These catalysts efficiently mediate the chemoselective H₂O₂ oxidation of sulfides to sulfoxides and the oxidation of 3-phenylcyclobutanone (B1345705) to its corresponding lactone at room temperature. researchgate.netacs.org The catalytic mechanism involves the reaction of the flavinium salts with hydrogen peroxide to form flavin-10a-hydroperoxide, which acts as the active oxidizing agent. researchgate.net

The presence of benzyl substituents within the ethylene bridge of these flavinium salts significantly influences their properties. For instance, benzyl groups can cause intermolecular fluorescence quenching, leading to a notable decrease in fluorescence quantum yield. researchgate.netlookchem.com Furthermore, flavinium salts bearing benzyl substituents attached to the ethylene bridge have demonstrated high diastereoselectivities (ranging from 80:20 to >95:5) in the formation of 10a-hydroperoxy- and 10a-methoxy-adducts. lookchem.com This high diastereoselectivity is attributed to the benzyl group's preferred face-to-face (syn) orientation relative to the flavinium unit, which effectively blocks nucleophilic attack from one side, thereby influencing the stereochemical outcome of the oxidation reactions. lookchem.com

Table 2: Catalytic Activity of Chiral Flavinium Salts Derived from L-Valinol

| Reaction Type | Substrate | Oxidant | Observed Activity/Selectivity |

| Sulfide Oxidation | Sulfides | H₂O₂ | Chemoselective oxidation to sulfoxides researchgate.net |

| Ketone Oxidation | 3-Phenylcyclobutanone | H₂O₂ | Oxidation to corresponding lactone researchgate.net |

| Adduct Formation | (Flavinium salts) | H₂O₂/Methanol | High diastereoselectivity with benzyl substituents lookchem.com |

Mechanistic Investigations of Benzyl S Valinol Mediated Reactions

Elucidation of Transition State Geometries and Stereochemical Models

Understanding the transition state geometries is paramount for rationalizing the observed stereoselectivity in reactions involving chiral auxiliaries like benzyl(S)-valinol. These models provide insights into the precise arrangement of reactants and the chiral auxiliary during the bond-forming steps, which dictates the facial selectivity and ultimately the stereochemistry of the product.

Chelation Control Models

Chelation control models are frequently invoked to explain the high diastereoselectivity observed in reactions mediated by amino alcohol-derived chiral auxiliaries, including those derived from valinol. In such models, the chiral auxiliary, often through its nitrogen and oxygen atoms, coordinates with a metal center, forming a rigid, transient cyclic structure that directs the approach of the incoming reagent.

For instance, in aldol (B89426) reactions utilizing L-valinol derived propionyl ester enolates, a chelated transition-state assembly has been proposed to account for the excellent syn-diastereoselectivities achieved. fishersci.pt Similarly, indium-mediated allylation of benzaldimine, where (S)-valinol serves as a chiral auxiliary, is believed to proceed via a chelation model transition state involving a transient five-membered ring. tdx.cat This chelation effectively creates a sterically differentiated environment, favoring attack from one face of the prochiral center.

Steric and Electronic Influences on Diastereoselectivity

The stereochemical outcome of reactions mediated by benzyl(S)-valinol is profoundly influenced by both steric and electronic effects originating from its structure. The (S)-configuration at the stereogenic center of benzyl(S)-valinol is fundamental for its ability to induce enantioselectivity. The appended benzyl (B1604629) group significantly enhances the steric bulk of the auxiliary, which plays a critical role in directing the approach of reactants.

Studies on the addition of organometallic reagents to imines derived from O-(trimethylsilyl)valinol, a close analog, have shown excellent diastereoselectivity in C-alkylation products, with the exception of reactions involving tert-butyl and benzyl reagents. nih.govmsu.edu This suggests that the steric demands of the attacking reagent, in conjunction with the auxiliary's structure, influence the selectivity. Furthermore, the superior asymmetric induction observed with O-(trimethylsilyl)valinol compared to valine esters is attributed to the lower basicity of the oxygen atom in the former, highlighting the importance of electronic properties. nih.govmsu.edu

In the context of enantioselective allylic alkylation, chiral pyridine-aziridine ligands derived from (S)-valinol have been investigated. The presence of a benzyl substituent at the C6-position of the pyridine (B92270) ring within such a ligand was observed to cause an inversion of enantioselectivity, underscoring the significant impact of steric factors on the reaction pathway. slu.se

Role of the Chiral Center and Benzyl Group in Asymmetric Induction

Conformational Analysis and its Impact on Reactivity

Conformational analysis is a vital tool for understanding how the three-dimensional arrangement of a chiral auxiliary influences its reactivity and stereocontrol. The (S)-configuration at the stereogenic center of benzyl(S)-valinol is inherently responsible for its chirality and, thus, its ability to induce enantioselectivity.

Solvent and Temperature Effects on Stereochemical Outcomes

Solvent and temperature are critical parameters that can significantly influence the stereochemical outcomes of asymmetric reactions mediated by chiral auxiliaries like benzyl(S)-valinol derivatives. These factors can affect transition state stabilities, reaction kinetics, and the conformational preferences of the chiral species.

In the enantioselective borane (B79455) reduction of O-benzyl oxime ethers catalyzed by spiroborate esters derived from diphenylvalinol (a related amino alcohol), the choice of solvent played a crucial role, with dioxane proving to be the most effective. wikipedia.orgchemeurope.com Moreover, increasing the reaction temperature to 10 °C in dioxane decreased the reaction time while maintaining high enantioselectivity. wikipedia.orgchemeurope.com This highlights that optimal conditions can be found by carefully tuning these parameters. General studies on solvent effects on stereoselectivity indicate that they can go beyond simple environmental influences, with temperature-dependent measurements revealing dynamic solvation effects. diva-portal.org

Mechanistic Studies of Catalyst Regeneration and Deactivation

Benzyl(S)-valinol primarily functions as a chiral auxiliary or a component of a chiral ligand in asymmetric synthesis, rather than a catalyst that undergoes a typical catalytic cycle of deactivation and regeneration. In the context of chiral auxiliaries, the compound is generally incorporated into the substrate, guides the stereochemical outcome, and is then cleaved and recovered for potential reuse. The concept of "regeneration" for chiral auxiliaries typically refers to their efficient recovery after the reaction, rather than a process to restore lost activity due to deactivation during a catalytic cycle.

While general mechanistic studies on catalyst deactivation (e.g., poisoning, fouling, sintering) and regeneration (e.g., oxidative removal of coke, chemical treatments) are well-documented in the broader field of catalysis, mdpi.comdiva-portal.orgsemanticscholar.org specific mechanistic investigations focusing on the deactivation pathways or regeneration strategies for benzyl(S)-valinol itself as a chiral auxiliary or ligand are not extensively detailed in the available literature. For instance, studies on debenzylation reactions often focus on the deactivation and regeneration of the metal catalysts (e.g., palladium catalysts) involved, rather than the chiral auxiliary if one is present. slu.sefishersci.chutwente.nl

Advanced Derivatization and Structural Modification Strategies for Benzyl S Valinol

Synthesis of Oxazolidinone and Thiazolidinone Derivatives

Oxazolidinone and thiazolidinone derivatives are five-membered heterocyclic compounds frequently employed as chiral auxiliaries in asymmetric synthesis due to their ability to induce stereoselectivity in various reactions. The synthesis of these derivatives from amino alcohols like (S)-valinol is a well-established strategy. For instance, 4-substituted oxazolidinone chiral auxiliaries can be synthesized from (S)-valinol researchgate.netnih.govresearchgate.netyork.ac.ukresearchgate.net. This typically involves the cyclization of the amino alcohol to the oxazolidin-2-one system through reaction with reagents such as ethyl carbonate or phosgene (B1210022) derivatives nih.govresearchgate.net. Similarly, thiazolidine-2-thiones, which are sulfur analogues, can be formed by reacting β-amino alcohols with carbon disulfide researchgate.netnih.govresearchgate.net.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has significantly enhanced the efficiency of synthesizing oxazolidinone and thiazolidinone derivatives from amino alcohols, including (S)-valinol. This methodology offers notable advantages over conventional heating, such as reduced reaction times, improved yields, higher product purity, and increased reaction efficiency researchgate.netnih.govresearchgate.netmdpi.commdpi.com.

For example, the synthesis of (S)-4-isopropyl-1,3-oxazolidin-2-one from (S)-valinol can be achieved efficiently using microwave irradiation. A typical protocol involves reacting (S)-valinol with diethyl carbonate in the presence of sodium methoxide (B1231860) under specific microwave conditions, such as 135 °C and 125 W of power for 20 minutes nih.gov. This approach has been shown to yield better results compared to traditional methods researchgate.netnih.gov. The improved kinetics under microwave irradiation also extends to the synthesis of thiazolidine-2-thiones, where both reaction yields and times are significantly enhanced researchgate.netnih.govresearchgate.net.

Diversity in Auxiliaries for Targeted Asymmetric Synthesis

Derivatives of (S)-valinol, particularly oxazolidinones and their sulfur analogues, are widely recognized as "workhorses" in asymmetric synthesis thieme-connect.comlabscoop.com. Their utility stems from their ability to serve as chiral auxiliaries, influencing the stereochemical outcome of reactions.

Table 1: Examples of (S)-Valinol-Derived Chiral Auxiliaries and Their Applications

| Auxiliary Type | Precursor | Key Functional Group | Application in Asymmetric Synthesis | References |

| Oxazolidin-2-one | (S)-Valinol | Cyclic carbamate | Inducing stereoselectivity in various reactions, e.g., alkylation of imide enolates | researchgate.netnih.govresearchgate.netyork.ac.ukresearchgate.netlabscoop.com |

| Oxazolidine-2-thione | (S)-Valinol | Cyclic thiocarbamate | Chiral induction, often easier removal post-reaction | nih.govresearchgate.net |

| Thiazolidine-2-thione | (S)-Valinol | Cyclic thiourea | Chiral induction, often easier removal post-reaction | nih.govresearchgate.net |

| Methyl/TMS-protected amino ethers | (S)-Valinol | Amino ether | Chelation with Lewis acids (e.g., ZnCl2) for high selectivity in imine reactions | thieme-connect.com |

| Chiral aldimines | (S)-Valinol | Imine | Highly diastereoselective addition of organometallic reagents | chim.itdissertation.com |

These auxiliaries are covalently linked to a substrate, guiding the stereochemical course of the reaction, and can often be removed non-destructively after the desired chiral transformation researchgate.netthieme-connect.com. For instance, (S)-valinol-derived methyl- or TMS-protected amino ethers can form chelates with zinc chloride, leading to high yields and selectivities when used in reactions involving cyclic imines thieme-connect.com. Furthermore, chiral aldimines derived from (S)-valinol have been successfully employed in highly diastereoselective additions of organometallic reagents chim.itdissertation.com.

Formation of Substituted Pyrroles and Tetrahydroindoles

While benzyl(S)-valinol itself is not typically a direct precursor for the formation of the pyrrole (B145914) or tetrahydroindole ring systems, its amino alcohol moiety and chiral scaffold can be utilized in the synthesis of complex molecules that incorporate these heterocyclic structures. For example, 2-pyrroleimines derived from (S)-valinol have been shown to undergo highly diastereoselective addition reactions with organometallic reagents, leading to N-substituted-1-(2-pyrrolyl)alkylamines with high yields and diastereoselectivities dissertation.com. These (S,S)-diastereomers serve as valuable intermediates for preparing enantiopure 1-[1-(2-pyrrolyl)alkyl]aziridines through the cyclization of the β-aminoalcohol moiety dissertation.com. This highlights the utility of the valinol scaffold in constructing more elaborate molecules containing pyrrole units.

The synthesis of tetrahydroindole derivatives often involves cyclization reactions of precursors containing a cyclohexane (B81311) ring fused with a pyrrole ring ontosight.ai. While the direct use of benzyl(S)-valinol in forming the core tetrahydroindole structure is not extensively documented in the provided literature, its role as a chiral auxiliary or building block for creating stereocenters within more complex fused heterocyclic systems, including those related to indoles, is plausible given its established utility in asymmetric synthesis chim.itdissertation.com.

Development of Chiral Ynamide Intermediates

Chiral ynamides are versatile intermediates in organic synthesis, offering unique reaction control and chemical diversity. The (S)-valinol scaffold has been successfully employed in the development of such intermediates. A key chiral ynamide intermediate (specifically, intermediate 49 in certain synthetic schemes) has been synthesized in a multi-step sequence starting from (S)-valinol rsc.orgnih.gov. This intermediate was subsequently utilized in pericyclic cascade reactions, including electrocyclic ring opening and cycloadditions, for the formal total synthesis of complex natural products such as (+)-FR66979 and (+)-FR900482 rsc.orgnih.gov.

These chiral ynamides serve as excellent starting materials for the synthesis of highly substituted aldol (B89426) compounds and can undergo activation by catalysts (e.g., gold catalysts) to form various complex heterocyclic systems, including seven-membered oxacycles rsc.org. The ability to derive these reactive chiral intermediates from (S)-valinol underscores its importance in accessing advanced synthetic pathways.

Stereocontrolled Functionalization of the Amino Alcohol Moiety

The amino alcohol moiety of benzyl(S)-valinol provides two distinct sites for functionalization: the hydroxyl group and the secondary amine. The inherent chirality of the (S)-valinol backbone ensures that reactions occurring at or near these sites can be performed with high stereocontrol.

Strategies for stereocontrolled functionalization include:

Protection and Derivatization: The amino alcohol moiety can be protected as an oxazolidinone, amide, or Boc derivative dissertation.com. These protected forms can then undergo further transformations, such as ring-closing metathesis of alkene groups, to yield unsaturated bicyclic compounds, which can subsequently be hydrogenated to indolizidine derivatives dissertation.com.

Diastereoselective Additions: Chiral aldimines derived from (S)-valinol exhibit high diastereoselectivity in reactions with organometallic reagents (e.g., lithium, magnesium, zinc reagents) chim.itdissertation.com. This allows for the stereocontrolled formation of new carbon-carbon bonds adjacent to the chiral center, leading to N-substituted-1-(2-pyrrolyl)alkylamines with high yields and diastereoselectivities dissertation.com.

Cyclization Reactions: The β-aminoalcohol moiety can undergo routine cyclization to form enantiopure aziridines, which are valuable strained-ring intermediates dissertation.com. These aziridines can then be subjected to ring-opening reactions with various nucleophiles (nitrogen, sulfur, oxygen) with complete or prevalent regioselectivity, often catalyzed by agents like cerium trichloride (B1173362) heptahydrate dissertation.com.

Chiral Auxiliary Cleavage: After a stereocontrolled reaction, the chiral auxiliary derived from the amino alcohol can be removed, often through oxidative protocols, to liberate the desired enantiopure product dissertation.com.

These strategies underscore the versatility of benzyl(S)-valinol and its related (S)-valinol derivatives as scaffolds for constructing complex chiral molecules with precise stereochemical control.

Emerging Research Directions and Future Perspectives

Integration of Benzyl(S)-Valinol in Flow Chemistry Protocols

The landscape of organic synthesis is increasingly shifting towards continuous flow methodologies due to their inherent advantages over traditional batch processes. Flow chemistry offers enhanced reaction control, improved heat and mass transfer, increased safety for hazardous reactions, and opportunities for seamless scalability. nih.gov The integration of chiral compounds like benzyl(S)-valinol into these systems represents a significant emerging research direction.

While direct applications of benzyl(S)-valinol in continuous flow synthesis are still being explored, the broader utility of chiral amino alcohols in flow systems has been demonstrated. For instance, (S)-valinol derivatives, such as (S)-diphenylvalinol, have been utilized in continuous-flow processes for the synthesis of important pharmaceutical intermediates like ibuprofen. nih.gov Furthermore, the development of flow chemistry protocols for asymmetric propargylation, employing chiral amino alcohol-derived ligands like (1S,2R)-N-pyrrolidinyl norephedrine, underscores the potential for efficient, stereoselective carbon-carbon bond formation in a continuous manner. nih.gov The ability to conduct reactions under precise conditions in flow reactors can mitigate issues such as side reactions and racemization, which are often encountered with sensitive chiral reagents. The purification of (S)-valinol itself can be achieved by distillation under nitrogen flow, demonstrating the practical utility of flow techniques in handling these compounds. chem960.com

Future research will likely focus on designing dedicated flow reactors and protocols that leverage the unique properties of benzyl(S)-valinol to achieve highly efficient and enantioselective transformations. This includes developing continuous processes for its synthesis, as well as its application as a chiral auxiliary or ligand in multi-step flow sequences, ultimately leading to more streamlined and economically viable production of chiral compounds.

Sustainable Synthesis and Catalytic Applications

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. synzeal.com Benzyl(S)-valinol, as a chiral building block and a component in catalytic systems, is well-positioned to contribute to sustainable synthesis.

One notable area of sustainable chemistry relevant to benzyl(S)-valinol is the development of greener deprotection strategies. The N-benzyl group, often used for amine protection, can be removed using environmentally benign methods. For example, laccase-catalyzed debenzylation, utilizing oxygen as a mild oxidant in an aqueous medium, has shown excellent yields and retention of optical purity for N-benzylated primary amines, including amino alcohols. synzeal.com This enzymatic approach offers a sustainable alternative to traditional metal-catalyzed hydrogenolysis or harsh oxidative methods.

In catalytic applications, the focus is on developing highly efficient and recyclable chiral catalysts derived from benzyl(S)-valinol. A significant advancement in this regard is the grafting of chiral amino alcohols, including valinol, onto Metal-Organic Frameworks (MOFs) to create heterogeneous catalysts. These MOF-supported catalysts have demonstrated high enantioselectivity (up to 99% ee) and excellent recyclability (up to 10 times without loss of activity) in asymmetric reductions of ketones, showcasing a promising avenue for sustainable asymmetric catalysis. The active-site isolation within MOFs can stabilize otherwise inaccessible chiral amino alcohol species, leading to enhanced catalytic performance.